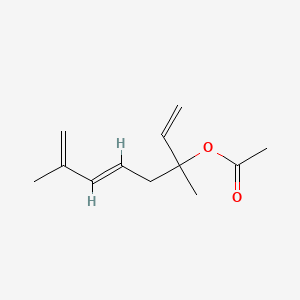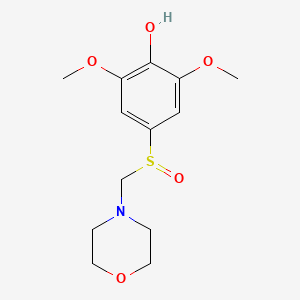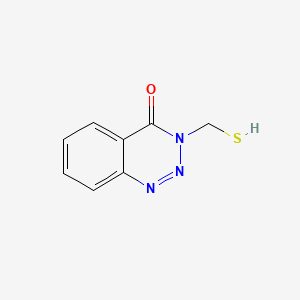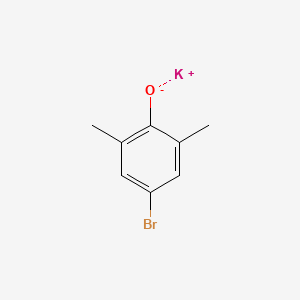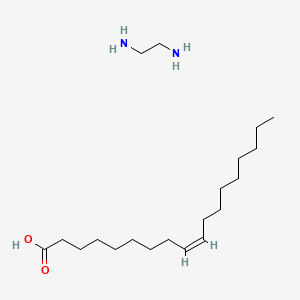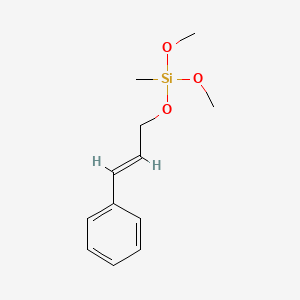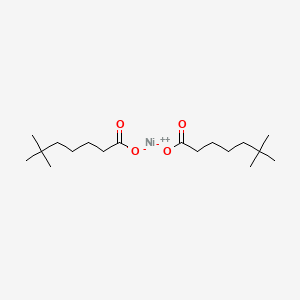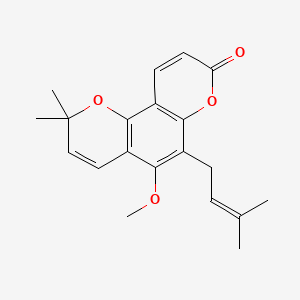
Dibenzo(a,h)phenazine-1,8-diol, tetrabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(a,h)phenazine-1,8-diol, tetrabromo-: is a complex organic compound with significant interest in various scientific fields. This compound is part of the phenazine family, known for its diverse biological and chemical properties. The molecular formula of dibenzo(a,h)phenazine-1,8-diol is C20H12N2O2, and it is often used as a precursor in the synthesis of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo(a,h)phenazine-1,8-diol typically involves the oxidative cyclization of 1,2-diaminobenzenes with diphenylamines. This process can be catalyzed by palladium (Pd) and often requires specific reaction conditions, such as elevated temperatures and the presence of oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization. The use of microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: Dibenzo(a,h)phenazine-1,8-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, particularly bromination, are common, leading to the formation of tetrabromo derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products: The major products formed from these reactions include various halogenated derivatives, such as tetrabromo-dibenzo(a,h)phenazine-1,8-diol .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, dibenzo(a,h)phenazine-1,8-diol is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of compounds with specific electronic and photophysical properties .
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its antimicrobial and antitumor properties. It is being studied for its ability to inhibit the growth of certain bacteria and cancer cells .
Industry: In the industrial sector, dibenzo(a,h)phenazine-1,8-diol is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism by which dibenzo(a,h)phenazine-1,8-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Phenazine: A simpler structure with similar biological activities.
Dibenzo(a,c)phenazine: Known for its use in OLEDs due to its high quantum yield.
Dibenzo(a,j)phenazine: Another phenazine derivative with unique photophysical properties.
Uniqueness: Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industry .
Propiedades
Número CAS |
31832-27-6 |
|---|---|
Fórmula molecular |
C20H8Br4N2O2 |
Peso molecular |
627.9 g/mol |
Nombre IUPAC |
7,10,19,22-tetrabromo-16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15,17,19,21-decaen-5-one |
InChI |
InChI=1S/C20H8Br4N2O2/c21-7-3-8-11(23)6-13-19(17(8)15(28)4-7)26-18-12(24)5-9-10(22)1-2-14(27)16(9)20(18)25-13/h1-6,26-27H |
Clave InChI |
LIWNTKATTCSPPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C(C3=C(C2=C1O)N=C4C=C(C5=CC(=CC(=O)C5=C4N3)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


